BenchChemオンラインストアへようこそ!

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

GPR119 GPCR agonism Type 2 diabetes

tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1147557-68-3) is a bicyclic oxa-azabicyclo scaffold in which a tertiary butyloxycarbonyl (Boc) protecting group is installed on the ring nitrogen and a hydroxyl group occupies the 9-position. The core 3-oxa-7-azabicyclo[3.3.1]nonane ring system is a conformationally constrained bridged piperidine that serves as a privileged scaffold for G-protein-coupled receptor 119 (GPR119) modulation.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1147557-68-3
Cat. No. B1374905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
CAS1147557-68-3
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COCC(C1)C2O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3
InChIKeyGFLBASJQJLQUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate: A Stereochemically Defined Bicyclic Intermediate for GPR119 Agonist and Antagonist Programs


tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1147557-68-3) is a bicyclic oxa-azabicyclo scaffold in which a tertiary butyloxycarbonyl (Boc) protecting group is installed on the ring nitrogen and a hydroxyl group occupies the 9-position. The core 3-oxa-7-azabicyclo[3.3.1]nonane ring system is a conformationally constrained bridged piperidine that serves as a privileged scaffold for G-protein-coupled receptor 119 (GPR119) modulation [1]. The compound is supplied as a single stereoisomer with (1R,5S) absolute configuration, placing the 9-hydroxyl in the anti orientation relative to the bridging oxygen [2]. This specific stereochemistry is critical because the anti versus syn configuration at C9 dictates whether the downstream functionalized ligand acts as a GPR119 agonist or antagonist [1].

Why Generic Substitution Fails: tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate Procurement Risks


In-class compounds sharing the 3-oxa-7-azabicyclo[3.3.1]nonane core cannot be freely interchanged because three structural variables independently control pharmacological outcome and synthetic utility: (i) the N-carbamate substituent (tert-butyl vs. isopropyl vs. benzyl), which determines orthogonal deprotection compatibility and metabolic stability of downstream products [1]; (ii) the C9 stereochemistry (anti vs. syn), which dictates whether the final GPR119 ligand behaves as an agonist or antagonist—the anti isomer (9) delivers an EC50 of 65 nM with 78% intrinsic activity at human GPR119, whereas the syn isomer (8) is functionally silent as an agonist (EC50 >10 μM) and acts as a pure antagonist [1]; and (iii) the presence of the free 9-hydroxyl handle, which is essential for subsequent etherification to the pyrimidine warhead. Substituting the Boc group for an isopropyl carbamate, for instance, sacrifices the acid-labile deprotection strategy that enables late-stage diversification, while using the incorrect stereoisomer can invert functional activity from agonism to antagonism.

Product-Specific Quantitative Evidence: tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate vs. Closest Comparators


C9 Stereochemistry Determines GPR119 Agonist vs. Antagonist Phenotype: Anti (9) vs. Syn (8) Isopropyl Carbamate Analogs

In the isopropyl carbamate series, the 9-anti isomer (compound 9) is a potent GPR119 agonist (EC50 = 65 ± 31 nM, intrinsic activity IA = 78 ± 4%), whereas the 9-syn isomer (compound 8) shows no agonist activity (EC50 >10 μM) despite comparable binding affinity (Ki = 33 ± 38 nM for 8 vs. 20 ± 17 nM for 9) [1]. This functional divergence arises from conformational restriction of the oxaazabicyclo ring, which locks the piperidine-ether dihedral angle: the anti isomer positions the pyrimidine warhead in the 'agonist conformation,' while the syn isomer constrains it to the 'antagonist conformation' [1]. Because CAS 1147557-68-3 supplies the 9-anti stereochemistry as the Boc-protected precursor, it ensures that downstream etherification yields the agonist-phenotype scaffold [2].

GPR119 GPCR agonism Type 2 diabetes Conformational constraint Intrinsic activity

N-Carbamate Substituent Governs Orthogonal Deprotection Strategy: Boc vs. Isopropyl Carbamate

The tert-butyl carbamate (Boc) group on CAS 1147557-68-3 provides acid-labile protection (cleaved by TFA or HCl/dioxane), whereas the isopropyl carbamate analog (CAS 1246187-80-3) requires harsher alkaline hydrolysis or hydrogenolysis for removal [1]. The Boc group is explicitly described in the Pfizer patent as a preferred amino-protecting group for this scaffold, alongside Cbz and Fmoc [2]. This orthogonality enables sequential deprotection strategies: the Boc group can be removed under mild acidic conditions without affecting base-sensitive functional groups installed post-etherification, whereas the isopropyl carbamate cannot be selectively cleaved under orthogonal conditions [2]. The Boc-protected intermediate also demonstrates better handling properties, with recommended storage at 2–8 °C in dry, sealed conditions .

Protective group orthogonality Solid-phase synthesis Late-stage diversification Boc deprotection Medicinal chemistry workflow

Physicochemical Differentiation: Boc Intermediate vs. Isopropyl Carbamate Analog

Computed physicochemical properties distinguish the Boc-protected intermediate from its isopropyl carbamate comparator. CAS 1147557-68-3 has a calculated LogP of 0.80 and a topological polar surface area (TPSA) of 59.0 Ų . In contrast, the isopropyl carbamate analog 9-anti-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1269515-60-7) has a LogP of approximately 0.47 . The ~0.33 LogP unit increase conferred by the tert-butyl group reflects greater lipophilicity, which may influence solubility and membrane permeability of late-stage intermediates. The molecular weight difference (243.30 for Boc vs. 229.27 for isopropyl) is modest but can affect crystallinity and purification behavior . The Bridged ether scaffold itself contributes lower LogP relative to non-bridged piperidine analogs: bridged compounds 8 and 9 have ClogP of 3.3 versus 3.4 for the non-bridged comparator 1, despite the addition of two methylene groups [1].

Lipophilicity Polar surface area Permeability ADME Physicochemical profiling

Downstream GPR119 Agonist Potency Validates Scaffold Utility: Anti-Configured Ethers Deliver Sub-100 nM EC50

The 9-anti-hydroxy Boc intermediate (CAS 1147557-68-3) serves as the direct precursor to GPR119 agonists exemplified by isopropyl 9-anti-({5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}oxy)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, which shows an EC50 of 65 nM at human GPR119 with 78% intrinsic activity [1]. In rat GPR119 assays, the anti-configured final compound exhibits an EC50 of 228 nM, while the syn-configured analog shows EC50 >10,000 nM, confirming the functional importance of the anti stereochemistry supplied by the Boc intermediate [2]. The Boc intermediate also enables access to the series of GPR119 modulators claimed in Pfizer patents US20100285145 and WO2010/103758, covering treatment of Type 2 diabetes and metabolic syndrome [3]. Critically, the bridged ether scaffold (8, 9) demonstrates superior solubility (>66 mg/mL for 9) and low hepatic turnover in human microsomes (Clint,app <8 mL/min/kg) compared to non-bridged piperidine counterparts [1].

GPR119 agonist cAMP assay Incretin Glucose-dependent insulin secretion Lead optimization

Bridged Ether Scaffold Lowers Lipophilicity and Maintains Aqueous Solubility Relative to Non-Bridged Piperidine Lead

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, to which CAS 1147557-68-3 belongs, was explicitly designed as a conformationally constrained replacement for the flexible piperidine-ether lead 1. Despite incorporating two additional methylene groups, the bridged ether compounds 8 (syn) and 9 (anti) exhibit lower ClogP (3.3) and ElogD (3.3–3.6) compared to the non-bridged lead 1 (ClogP 3.4, ElogD 4.2) [1]. The bridged scaffold also retains excellent aqueous solubility: compound 9 (anti) shows >66 mg/mL, while compound 8 (syn) shows 8.6 mg/mL [1]. Both bridged compounds demonstrate low hepatic turnover in human microsomes (Clint,app <8 mL/min/kg for 9; <6 mL/min/kg for 8) [1]. These data support the bridged scaffold as a lipophilicity-neutral, solubility-preserving conformational constraint that CAS 1147557-68-3 supplies as a key intermediate.

Lipophilic efficiency Aqueous solubility Microsomal stability ADME optimization Scaffold hopping

Boc Intermediate Enables Selective Deprotection in the Presence of Acid-Sensitive Pyrimidine-Ether Warheads

The Pfizer patent WO2010/103758 explicitly describes the use of di-tert-butyl dicarbonate (Boc anhydride) to install the Boc group on the 3-oxa-7-azabicyclo[3.3.1]nonane nitrogen, alongside comparable use of di-isopropyl dicarbonate for the isopropyl carbamate series [1]. The Boc group is classified as a preferred amino-protecting group (alongside acetyl, trifluoroacetyl, Cbz, and Fmoc) for this scaffold [1]. However, the key practical differentiation is that the Boc group can be removed under mild acidic conditions (TFA or HCl) that are compatible with the acid-stable pyrimidine-ether warhead, enabling a convergent synthetic strategy where the fully elaborated pyrimidine-ether is installed prior to Boc deprotection. In contrast, the isopropyl carbamate requires alkaline hydrolysis conditions (e.g., KOH/EtOH/H₂O) that risk epimerization at C9 or degradation of the pyrimidine-ether linkage [1][2]. This orthogonality makes the Boc intermediate the preferred choice for convergent synthesis routes.

Boc deprotection TFA cleavage Orthogonal protection Late-stage functionalization Process chemistry

Best Research and Industrial Application Scenarios for tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate


GPR119 Agonist Lead Optimization for Type 2 Diabetes: Convergent Synthesis of Pyrimidine-Ether Ligands

CAS 1147557-68-3 is the optimal starting material for convergent synthesis of GPR119 agonists where the pyrimidine-ether warhead is installed prior to N-deprotection. The Boc group survives the etherification step (NaHMDS, 1,4-dioxane, 105 °C) [1] and is subsequently cleaved under mild acidic conditions to reveal the free piperidine for further diversification. This convergent approach, validated by Pfizer's GPR119 modulator program, yields anti-configured final compounds with human GPR119 EC50 values of 65 nM and intrinsic activities approaching 78% [2].

Stereochemistry-Controlled Screening Libraries for GPCR Conformational Probing

Because the C9 anti vs. syn stereochemistry determines agonist vs. antagonist phenotype at GPR119 [2], CAS 1147557-68-3 enables the construction of stereochemically defined screening libraries. The (1R,5S)-9-anti configuration is pre-installed, eliminating the need for chiral chromatography at late stages. When paired with the corresponding 9-syn isomer (CAS 228270-33-5), matched molecular pairs can be generated to probe the conformational requirements of GPCR activation, as demonstrated by the 150-fold difference in EC50 between anti and syn pyrimidine-ether derivatives [2].

Bridged Ether Scaffold for ADME Property Optimization in CNS and Metabolic Programs

The 3-oxa-7-azabicyclo[3.3.1]nonane core supplied by CAS 1147557-68-3 offers a lipophilicity-neutral conformational constraint: downstream compounds exhibit ClogP reductions of 0.1–0.9 units relative to flexible piperidine counterparts while maintaining solubility above 66 mg/mL and human microsomal clearance below 8 mL/min/kg [2]. These properties make the Boc intermediate a strategic entry point for scaffold-hopping campaigns aimed at reducing LogP without sacrificing potency or metabolic stability.

Process Chemistry Scale-Up of Key GPR119 Intermediates with Defined Storage and Handling Specifications

Commercial suppliers provide CAS 1147557-68-3 at ≥95% to ≥98% purity with specified storage conditions (2–8 °C, dry, sealed) . The Boc-protected intermediate is more stable to long-term storage than the free amine, which is prone to oxidation and hygroscopicity. The tert-butyl carbamate also provides a crystalline handle for purification, facilitating multi-gram scale-up for preclinical toxicology studies of GPR119 agonists as described in Pfizer's Type 2 diabetes portfolio [1].

Quote Request

Request a Quote for Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.